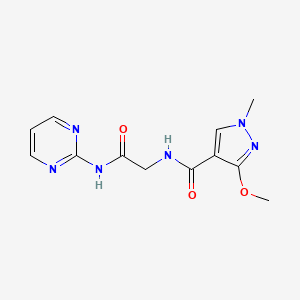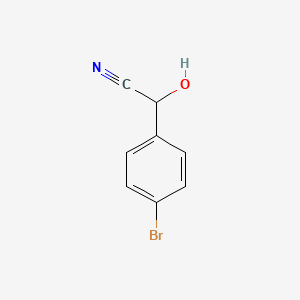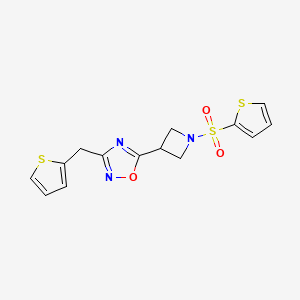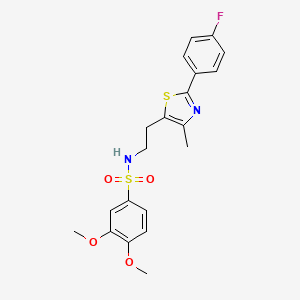
2-mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one” is a compound that has been synthesized and evaluated for in vitro antitumor activity . It is a novel series of 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones . The molecular formula of this compound is C17H16N2O4S and its molecular weight is 344.38 .
Synthesis Analysis
The synthesis of “2-mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one” involves a mixture of 3,4,5-trimethoxybenzyl isothiocyanate, anthranilic acid, and triethylamine, which was heated under reflux for 3 hours in ethanol . The reaction mixture was then filtered while hot and the obtained solid was dried .Molecular Structure Analysis
The molecular structure of “2-mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one” is characterized by a quinazolinone nucleus, which is a characteristic bioactive scaffold present in several critical agents of biological interest .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one” include the reaction of 3,4,5-trimethoxybenzyl isothiocyanate with anthranilic acid in the presence of triethylamine .Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Activities
2-Mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one and its analogs have demonstrated significant potential in antimicrobial and antitumor applications. Several studies have explored these compounds for their efficacy against various bacterial, fungal, and cancer cell lines. For instance, certain 2,3-disubstituted quinazolin-4(3H)-ones exhibited notable antibacterial and antifungal activities, with implications for antiHIV activities as well (Alagarsamy et al., 2004). Another study synthesized novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogs, revealing significant antitumor properties against various cancer cell lines, particularly lung, CNS, and breast cancer (El-Azab et al., 2017).
DHFR Inhibitors and Molecular Docking Studies
2-Substituted-mercapto-quinazolin-4(3H)-ones have been identified as effective dihydrofolate reductase (DHFR) inhibitors, a class of drugs used for antibacterial, antiparasitic, and anticancer applications. These compounds demonstrate remarkable biological activity, with some being more active than reference drugs like methotrexate (El-Subbagh & Sabry, 2021). Molecular docking studies further assist in understanding the mode of binding and efficacy of these compounds in targeting specific enzymes or receptors.
Analgesic and Anti-Inflammatory Applications
These compounds have also been synthesized and evaluated for their potential as analgesic, anti-inflammatory, and antibacterial agents. Some novel 2-mercapto-3-(substitutedmethyl amino)quinazolin-4(3H)-ones showed comparable analgesic activity to standard drugs like diclofenac sodium (Alagarsamy et al., 2000). This highlights their potential in developing new pain management and anti-inflammatory medications.
Diuretic Activity
In addition to the above applications, these compounds have been explored for their diuretic properties. A series of quinazolin-4(3H)-one derivatives containing thiazole or 1,3,4-thiadiazole moieties exhibited significant diuretic activity (Maarouf et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
2-sulfanylidene-3-(3,4,5-trimethoxyphenyl)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-21-13-8-10(9-14(22-2)15(13)23-3)19-16(20)11-6-4-5-7-12(11)18-17(19)24/h4-9H,1-3H3,(H,18,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPPCSJXYSICNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-mercapto-3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate](/img/structure/B2367163.png)



![N-Cyclopropyl-N-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2367171.png)
![N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2367173.png)
![N-(3-methoxybenzyl)-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxamide](/img/structure/B2367175.png)


![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-ethylphenyl)-6-(2-methylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2367180.png)